molecular formula C14H10ClF2N B12048069 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine

2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine

Cat. No.: B12048069
M. Wt: 265.68 g/mol
InChI Key: WMOMWOUWIXNEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine is a heterocyclic compound that features a pyridine ring fused with a dihydroindene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Chloro and Difluoro Substituents: The chloro and difluoro substituents can be introduced through nucleophilic aromatic substitution reactions. For example, 2-chloropyridine can be reacted with a difluorobenzene derivative under appropriate conditions to yield the desired product.

    Cyclization to Form the Dihydroindene Structure: The final step involves cyclization to form the dihydroindene structure, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindene moiety, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can be employed to reduce the pyridine ring or the dihydroindene structure, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as organolithium compounds, Grignard reagents, and halogenating agents are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones, quinones.

    Reduction Products: Reduced pyridine derivatives, reduced dihydroindene derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of biologically active molecules.

    Agricultural Chemistry: The compound is explored for its potential as an agrochemical, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine depends on its specific application:

    Pharmacological Action: The compound may act by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

    Electronic Properties: In materials science, the compound’s electronic properties are exploited in devices where it can act as an electron donor or acceptor, facilitating charge transport.

Comparison with Similar Compounds

  • 2-Chloro-4-(2,4-difluoro-phenyl)-pyrimidine
  • 2-Chloro-4-(2,4-difluoro-phenyl)-quinoline
  • 2-Chloro-4-(2,4-difluoro-phenyl)-benzene

Comparison:

  • Structural Differences: While these compounds share the chloro and difluoro substituents, they differ in the core heterocyclic structure (pyridine, pyrimidine, quinoline, benzene).
  • Chemical Properties: The presence of different heteroatoms (nitrogen in pyridine and pyrimidine, none in benzene) affects their reactivity and electronic properties.
  • Applications: Each compound has unique applications based on its structure. For example, pyrimidine derivatives are often used in pharmaceuticals, while quinoline derivatives are explored for their antimalarial properties.

Properties

Molecular Formula

C14H10ClF2N

Molecular Weight

265.68 g/mol

IUPAC Name

2-chloro-4-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C14H10ClF2N/c15-14-7-11(10-2-1-3-13(10)18-14)9-5-4-8(16)6-12(9)17/h4-7H,1-3H2

InChI Key

WMOMWOUWIXNEGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C=C2C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.